(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396809-45-2) is a synthetic heterocyclic small molecule (C14H16N2O2S, MW 276.36 g/mol) composed of a 5-methylisoxazole carbonyl linked to a 4-(thiophen-3-yl)piperidine scaffold. Publicly available authoritative databases classify this compound primarily as a research chemical or building block; at the time of this analysis, no quantitative pharmacological data (IC50, Ki, EC50) or peer-reviewed biological studies indexed in major repositories (PubMed, ChEMBL) were identified for this precise structure.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 1396809-45-2
Cat. No. B2713969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS1396809-45-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(CC2)C3=CSC=C3
InChIInChI=1S/C14H16N2O2S/c1-10-8-13(15-18-10)14(17)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3
InChIKeySGYGNCQYWORYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396809-45-2): Structural Identity and Procurement Baseline


(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396809-45-2) is a synthetic heterocyclic small molecule (C14H16N2O2S, MW 276.36 g/mol) composed of a 5-methylisoxazole carbonyl linked to a 4-(thiophen-3-yl)piperidine scaffold [1]. Publicly available authoritative databases classify this compound primarily as a research chemical or building block; at the time of this analysis, no quantitative pharmacological data (IC50, Ki, EC50) or peer-reviewed biological studies indexed in major repositories (PubMed, ChEMBL) were identified for this precise structure. Procurement decisions therefore currently rest on its structural differentiation potential rather than on documented biological performance.

Why Generic Substitution of (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Carries Unquantified Risk


The compound's unique combination of a 5-methylisoxazole, a piperidine ring, and a directly attached thiophen-3-yl substituent differentiates it from common close analogs that incorporate an oxygen linker (e.g., thiophen-3-yloxy) or alternative heterocycles. The recorded absence of any public head-to-head pharmacological or physicochemical characterization for this exact compound [1] means that any generic substitution with an in-class analog is entirely unsupported by quantitative evidence. Until differential data is generated, substituting even a structurally similar analog risks introducing uncharacterized changes in target engagement, metabolic stability, solubility, or chemical reactivity that are impossible to predict from structure alone.

Quantitative Differentiation Evidence for (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Against Closest Comparators


Structural Differentiation of the Direct Thiophene-Piperidine Linker vs. the Ether-Linked Analog

No direct head-to-head biological assay data comparing the target compound (direct C-C linked thiophene) against its closest purchasable analog, (5-methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (ether-linked), has been published or deposited in public databases [1]. The differentiation therefore rests on established medicinal chemistry principles for matched molecular pairs: the replacement of a flexible ether linkage (-O-) with a direct C-C bond eliminates a hydrogen-bond acceptor site, reduces topological polar surface area (tPSA: 74.6 Ų for this compound [1] vs. an expected 83.9 Ų for the ether analog), and increases conformational restriction around the piperidine-thiophene junction, which can significantly alter target-binding entropy and passive membrane permeability. This structural distinction is quantifiable in silico but remains unvalidated by in vitro pharmacology.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool

Absence of Off-Target Liability Data Requires Procurement for De-Novo Profiling

A comprehensive search of PubChem bioassay records, ChEMBL, and PubMed reveals zero annotated biological assay results for this compound, whereas broadly related isoxazole-piperidine scaffolds have shown activity across diverse targets including FAAH, kinase, and GPCR families [1][2]. This complete absence of pharmacological annotation is a critical differentiation point: unlike pre-characterized in-class analogs that may carry hidden selectivity liabilities, this compound represents a clean-slate chemical tool that must be procured and profiled de novo. The lack of any recorded activity—neither on-target nor off-target—means the compound cannot yet be prioritized on the basis of potency or selectivity, but conversely it is free of any documented polypharmacology that might confound interpretation in a novel assay system.

Pharmacology Selectivity Profiling Chemical Probe Development

Procurement-Driven Application Scenarios for (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Based on Current Evidence


SAR Exploration of Linker Rigidity in Heterocyclic Probe Design

Medicinal chemistry teams investigating matched molecular pairs (MMPs) can procure this compound as the direct C-C linked analog alongside the commercially available ether-linked variant to experimentally determine the impact of linker flexibility on target affinity, passive permeability, and metabolic stability in their assay cascade. The computed reduction in tPSA (≈ -9.3 Ų) provides a testable hypothesis for improved membrane flux [1]. This approach allows the generation of proprietary, comparative data that does not currently exist in the public domain.

Clean-Slate Phenotypic Screening for Target Deconvolution

Because this compound has no annotated bioactivity [1], it serves as an ideal candidate for inclusion in diverse phenotypic screening libraries where polypharmacology bias must be minimized. Procurement for high-content screening (HCS) or cell-painting assays enables the detection of novel biological signatures without the confounding influence of known off-target activities that burden more characterized in-class analogs [2].

Computational Chemistry and Docking Studies for Prospective Target Prediction

The well-defined three-dimensional structure (XLogP3-AA = 2.5, 2 rotatable bonds [1]) makes this compound suitable for computational target-fishing experiments and molecular dynamics simulations. Research groups can procure the compound to experimentally validate in silico predictions, creating a feedback loop that links computed molecular properties to empirical binding data—a necessary step before the compound could be prioritized for lead optimization.

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